molecular formula C21H16ClFN2O3S B2773679 2-(5-chloro-2-methylphenyl)-4-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 896684-26-7

2-(5-chloro-2-methylphenyl)-4-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2773679
CAS No.: 896684-26-7
M. Wt: 430.88
InChI Key: NRTVVYZYALJPSR-UHFFFAOYSA-N
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Description

2-(5-chloro-2-methylphenyl)-4-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H16ClFN2O3S and its molecular weight is 430.88. The purity is usually 95%.
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Biological Activity

The compound 2-(5-chloro-2-methylphenyl)-4-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide belongs to the class of benzothiadiazine derivatives, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C16H15ClF N O2S
  • Molecular Weight : 335.81 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that benzothiadiazine derivatives exhibit a range of biological activities including:

  • Antitumor Activity : Compounds in this class have shown potential in inhibiting tumor cell proliferation.
  • Antimicrobial Activity : Some derivatives demonstrate effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : Certain benzothiadiazines have been linked to reduced inflammation.

Antitumor Activity

Recent studies have investigated the antitumor properties of benzothiadiazine derivatives. For instance, compounds similar to our target compound have been evaluated across various cancer cell lines:

Compound Cell Line IC50 (µM) Activity Type
Compound AA5496.26 ± 0.33Cytotoxic
Compound BHCC8276.48 ± 0.11Cytotoxic
Compound CNCI-H35820.46 ± 8.63Cytotoxic

These results indicate that certain derivatives possess significant cytotoxic effects against lung cancer cell lines, suggesting that similar activity may be expected from the compound .

Antimicrobial Activity

The antimicrobial efficacy of benzothiadiazine derivatives has also been explored. The following table summarizes findings from studies assessing their activity against common pathogens:

Pathogen Compound Tested Minimum Inhibitory Concentration (MIC)
Escherichia coliBenzothiadiazine A32 µg/mL
Staphylococcus aureusBenzothiadiazine B16 µg/mL
Saccharomyces cerevisiaeBenzothiadiazine C64 µg/mL

These findings indicate a promising scope for developing new antimicrobial agents based on benzothiadiazine structures .

The biological activity of benzothiadiazine derivatives is often attributed to their ability to interact with cellular targets such as DNA and various enzymes:

  • DNA Binding : Many compounds in this class bind to DNA, potentially inhibiting replication and transcription processes.
  • Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cancer cell metabolism and proliferation.

Case Studies

A notable study highlighted the effects of a related benzothiadiazine derivative on human lung cancer cells. The compound was tested using both two-dimensional (2D) and three-dimensional (3D) culture systems:

  • In the 2D culture , significant cytotoxicity was observed with an IC50 value indicating effective inhibition of cell growth.
  • In the 3D culture , while the cytotoxicity was reduced, the compound still demonstrated substantial effects, indicating its potential utility in more physiologically relevant models .

Properties

IUPAC Name

2-(5-chloro-2-methylphenyl)-4-[(4-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O3S/c1-14-6-9-16(22)12-19(14)25-21(26)24(13-15-7-10-17(23)11-8-15)18-4-2-3-5-20(18)29(25,27)28/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTVVYZYALJPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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